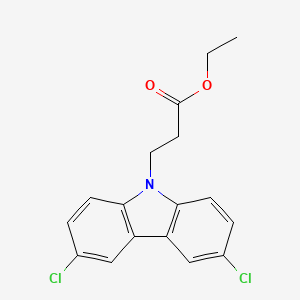![molecular formula C15H19NO5 B12128441 1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12128441.png)
1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid is a complex organic compound that features a piperidine ring substituted with a carboxylic acid group and an acetyl group linked to a methoxyphenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions involving cyclization of appropriate precursors. The methoxyphenoxy group is introduced via nucleophilic substitution reactions, and the acetyl group is added through acylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Isonipecotic Acid: A piperidine derivative with a carboxylic acid group, known for its role as a GABA receptor agonist.
Pipecolinic Acid: Another piperidine derivative used in peptide synthesis.
Uniqueness: 1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenoxy group with a piperidine ring and carboxylic acid functionality makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C15H19NO5 |
|---|---|
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c1-20-12-3-2-4-13(9-12)21-10-14(17)16-7-5-11(6-8-16)15(18)19/h2-4,9,11H,5-8,10H2,1H3,(H,18,19) |
Clé InChI |
ZASHUVUSMOIPJW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]thiophene-2-carboxamide](/img/structure/B12128360.png)
![(5Z)-2-(3-chlorophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128361.png)
![Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl-](/img/structure/B12128369.png)
![N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12128373.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12128374.png)

![1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B12128396.png)
![3-(2,5-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B12128404.png)
![1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide](/img/structure/B12128405.png)
![2-{[(4-bromophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12128415.png)
![Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B12128417.png)
![5-[4-(Trifluoromethoxy)benzoyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene](/img/structure/B12128426.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12128436.png)
}-N-(3,4-dimethyl phenyl)acetamide](/img/structure/B12128437.png)
